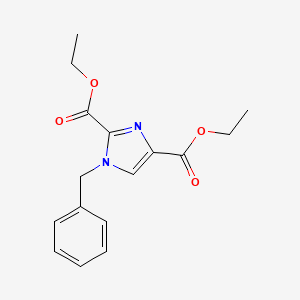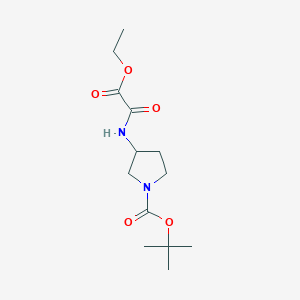![molecular formula C19H20FN3O B6462414 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine CAS No. 2549066-24-0](/img/structure/B6462414.png)
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine, also known as FMOP, is an organic chemical compound that is used in a variety of scientific research applications. It has been studied extensively due to its potential applications in the pharmaceutical and biotechnological fields. FMOP is synthesized through a number of different methods, including the use of pyrrolidine-2-carboxylic acid and 3-fluoro-4-methylbenzoyl chloride. The compound has a number of interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments.
科学研究应用
2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine has a number of potential applications in the pharmaceutical and biotechnological fields. It has been studied extensively due to its potential to act as an inhibitor of certain enzymes, including those involved in the metabolism of drugs and other compounds. In addition, this compound has been used in the synthesis of other compounds, such as peptides, and has been studied for its potential use in the treatment of certain diseases.
作用机制
The mechanism of action of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine is not yet fully understood. It is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition is thought to be due to the formation of a covalent bond between the this compound molecule and the enzyme. This covalent bond prevents the enzyme from carrying out its normal function, thus inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of potential therapeutic effects. In laboratory experiments, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent, as well as its potential to act as an antioxidant.
实验室实验的优点和局限性
The use of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine in laboratory experiments has a number of advantages. It is highly efficient and yields a high purity product. In addition, it can be used in a variety of different experiments, such as those involving the synthesis of other compounds or the inhibition of certain enzymes. However, the use of this compound in laboratory experiments also has some limitations. The compound is not yet fully understood, and its mechanism of action is still being studied. In addition, the compound is not yet approved for use in humans, and its potential side effects are not yet known.
未来方向
There are a number of potential future directions for 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine. Further research is needed to fully understand the compound’s mechanism of action and potential therapeutic effects. In addition, further studies are needed to determine the compound’s potential side effects and to evaluate its safety for use in humans. Finally, further research is needed to explore the potential applications of this compound in the pharmaceutical and biotechnological fields.
合成方法
The synthesis of 2-[1-(3-fluoro-4-methylbenzoyl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine typically involves the use of pyrrolidine-2-carboxylic acid and 3-fluoro-4-methylbenzoyl chloride. The reaction proceeds through a series of steps, beginning with the formation of an intermediate compound. This intermediate is then reacted with 3-fluoro-4-methylbenzoyl chloride to form the desired product, this compound. The reaction is typically carried out in a solvent such as dichloromethane, and is catalyzed by a base such as pyridine or triethylamine. The reaction is highly efficient and yields a high purity product.
属性
IUPAC Name |
(3-fluoro-4-methylphenyl)-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-13-5-6-14(10-16(13)20)19(24)23-9-7-15-11-22(12-17(15)23)18-4-2-3-8-21-18/h2-6,8,10,15,17H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOKEHRELXBQBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3C2CN(C3)C4=CC=CC=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1,N4-bis[4-(2-hydroxyethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B6462342.png)
![2-{[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}-1,3-benzothiazole](/img/structure/B6462345.png)


![N-[1-(3-fluoropyridine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462370.png)
![N-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462378.png)
![3-bromo-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B6462379.png)
![5-fluoro-2-[(1-methanesulfonylpyrrolidin-3-yl)methoxy]pyridine](/img/structure/B6462385.png)
![2-(benzylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]acetamide](/img/structure/B6462391.png)
![1-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-(2-methyl-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B6462401.png)
![N-[1-(cyclopropanesulfonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6462406.png)
![2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]methoxy}-5-fluoropyridine](/img/structure/B6462409.png)
![1-{[1-(2,6-difluorobenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole](/img/structure/B6462429.png)